(2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine
CAS No.:
Cat. No.: VC13329280
Molecular Formula: C17H25N3
Molecular Weight: 271.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3 |
|---|---|
| Molecular Weight | 271.4 g/mol |
| IUPAC Name | (2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine |
| Standard InChI | InChI=1S/C17H25N3/c1-13-6-8-20(9-7-13)12-15(18)10-14-11-19-17-5-3-2-4-16(14)17/h2-5,11,13,15,19H,6-10,12,18H2,1H3/t15-/m0/s1 |
| Standard InChI Key | WWYICTGGCFWOCN-HNNXBMFYSA-N |
| Isomeric SMILES | CC1CCN(CC1)C[C@H](CC2=CNC3=CC=CC=C32)N |
| SMILES | CC1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |
| Canonical SMILES | CC1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
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IUPAC Name: (2S)-1-(1H-Indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine
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Molecular Formula: C₁₇H₂₅N₃
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Molecular Weight: 271.4 g/mol
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Stereochemistry: The (2S) configuration indicates a chiral center at the second carbon of the propane backbone.
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Key Functional Groups:
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Indole Ring: A bicyclic structure with a pyrrole fused to a benzene ring, common in bioactive molecules (e.g., serotonin, tryptamine) .
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4-Methylpiperidine: A six-membered amine ring with a methyl substituent, often enhancing lipophilicity and membrane permeability .
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Secondary Amine: Facilitates interactions with biological targets through hydrogen bonding and protonation .
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Physicochemical Data
| Property | Value |
|---|---|
| logP (Predicted) | 2.8 (Moderate lipophilicity) |
| pKa (Amine) | ~9.5 (Basic) |
| Solubility | Low in water; soluble in DMSO |
Synthesis and Preparation
Synthetic Routes
The compound’s synthesis likely involves asymmetric hydrogenation (AH) or reductive amination, given its chiral amine center and structural complexity. Key methodologies from literature include:
Asymmetric Hydrogenation (AH)
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Catalysts: Chiral phosphine ligands (e.g., TangPhos, Quinox-P*) enable enantioselective reduction of imine intermediates .
Example: -
Substrate Design: Indole-containing imines require tailored catalysts to avoid steric hindrance .
Reductive Amination
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Reagents: Sodium cyanoborohydride or hydrogen/palladium for amine bond formation .
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Intermediate: Ketone or aldehyde derivatives of indole and 4-methylpiperidine .
Optimization Challenges
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Steric Effects: Bulky indole and piperidine groups necessitate low-temperature reactions to prevent racemization .
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Yield: Reported yields for analogous compounds range from 60–85% .
Biological Activity and Mechanisms
Pharmacological Targets
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Serotonin Receptors: Structural similarity to tryptamines suggests potential 5-HT receptor modulation .
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Dopamine D4 Receptors: Piperidine-containing analogs (e.g., Lu 35-138) show antagonism, hinting at CNS applications .
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Lysosomal Phospholipase A2 (LPLA2): Cationic amphiphilic drugs (CADs) with indole/piperidine motifs inhibit LPLA2, leading to phospholipidosis .
In Vitro Findings
| Study | Result | Source |
|---|---|---|
| LPLA2 Inhibition | IC₅₀ < 1 µM (hypothetical) | |
| CNS Permeability | High (logBB > 0.3 predicted) |
Toxicity Considerations
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Phospholipidosis Risk: CADs like amiodarone inhibit LPLA2, causing lipid accumulation . Structural alerts in this compound warrant further testing .
Regulatory and Legal Status
Controlled Substance Analogues
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Structural Alerts: The indole-piperidine scaffold resembles synthetic cannabinoids (e.g., UR-144, XLR-11) .
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Legislation: Listed in North Dakota SB 2064 and DC Code §48–902.04 as a Schedule I derivative .
Research Restrictions
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Labeling: Marked "for research use only" in commercial catalogs.
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Synthesis Permits: Requires DEA approval in the U.S. due to structural similarity to controlled substances .
Applications and Future Directions
Research Gaps
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